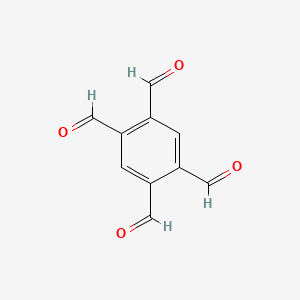

Benzene-1,2,4,5-tetracarbaldehyde

Descripción general

Descripción

Benzene-1,2,4,5-tetracarbaldehyde: is an organic compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol . It is a multi-aldehyde compound, often used as a linker in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) . This compound is known for its ability to form stable structures due to its multiple aldehyde functional groups, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzene-1,2,4,5-tetracarbaldehyde can be synthesized through the oxidation of 1,2,4,5-tetramethylbenzene or 5-isopropyl-1,2,4-trimethylbenzene . Another method involves the chloromethylation and subsequent oxidation of xylene .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves controlled oxidation reactions using reagents such as potassium permanganate or chromium trioxide under acidic conditions .

Análisis De Reacciones Químicas

Types of Reactions: Benzene-1,2,4,5-tetracarbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 1,2,4,5-benzenetetracarboxylic acid.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Condensation: It can participate in condensation reactions to form Schiff bases or imines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or nitric acid under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Condensation: Amines or hydrazines under mild heating.

Major Products:

Oxidation: 1,2,4,5-Benzenetetracarboxylic acid.

Reduction: 1,2,4,5-Benzenetetracarbinol.

Condensation: Schiff bases or imines.

Aplicaciones Científicas De Investigación

Organic Synthesis

Benzene-1,2,4,5-tetracarbaldehyde plays a significant role in organic synthesis as a precursor for various chemical reactions. One notable application is in the synthesis of Schiff bases through condensation reactions with amines. The compound can react with diamines to form complex heterocyclic structures. For example, it has been used in the synthesis of bis-Schiff bases that exhibit unique properties and biological activities .

Case Study: Synthesis of Heterocycles

In a study, this compound was utilized to synthesize heterocyclic dodecalenes via diamine-dialdehyde condensation reactions. The resulting products demonstrated interesting structural characteristics confirmed through various analytical techniques such as NMR and mass spectrometry .

Materials Science

The compound has been investigated for its potential use in the development of covalent organic frameworks (COFs). These materials are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage and separation technologies. The incorporation of this compound into COFs can enhance their stability and functional properties .

Table 1: Properties of Covalent Organic Frameworks Incorporating this compound

| Property | Value |

|---|---|

| Surface Area | Up to 1500 m²/g |

| Pore Size | Tunable (3-10 nm) |

| Stability | High under ambient conditions |

| Functionalization | Possible with various groups |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing novel therapeutic agents. Its derivatives have shown promise in targeting specific biological pathways and receptors. For instance, compounds derived from this aldehyde have been evaluated for their anti-cancer properties and their ability to inhibit key enzymes involved in tumor progression .

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the modulation of signaling pathways related to cell survival and proliferation .

This compound and its derivatives have been studied for their biological activities beyond anticancer effects. Some studies suggest potential antimicrobial properties against specific pathogens. The structure-activity relationship (SAR) analysis indicates that modifications to the aldehyde functional groups can enhance bioactivity against bacteria and fungi .

Table 2: Biological Activities of this compound Derivatives

| Derivative | Activity Type | IC50 (µM) |

|---|---|---|

| Compound A | Antimicrobial | 15 |

| Compound B | Anticancer | 8 |

| Compound C | Anti-inflammatory | 12 |

Mecanismo De Acción

The mechanism by which 1,2,4,5-benzenetetracarboxaldehyde exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. Its multiple aldehyde groups allow it to act as a versatile linker in the formation of complex structures such as COFs and MOFs . These frameworks can encapsulate or interact with various molecules, making them useful in applications like catalysis, gas storage, and sensing .

Comparación Con Compuestos Similares

1,2,4,5-Benzenetetracarboxylic acid (H4BTEC): This compound is similar in structure but has carboxylic acid groups instead of aldehyde groups.

1,4-Benzenedicarboxaldehyde: This compound has two aldehyde groups instead of four, making it less versatile in forming complex structures.

Uniqueness: Benzene-1,2,4,5-tetracarbaldehyde is unique due to its four aldehyde groups, which provide multiple reactive sites for forming stable and complex structures. This makes it particularly valuable in the synthesis of COFs and MOFs, where multiple points of attachment are crucial for stability and functionality .

Actividad Biológica

Benzene-1,2,4,5-tetracarbaldehyde (also known as benzene tetracarbaldehyde) is a complex organic compound with the molecular formula . This compound has garnered attention in various fields of research due to its potential biological activities and applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

| Property | Value |

|---|---|

| CAS Number | 14674-89-6 |

| Molecular Weight | 190.152 g/mol |

| Molecular Formula | C10H6O4 |

| LogP | 0.9366 |

| PSA | 68.28 |

This compound exhibits various biological activities that may be attributed to its ability to interact with cellular pathways and molecular targets. The compound is known to influence:

- Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression.

- Antioxidant Activity : This compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways, which can affect tumor growth and metastasis.

Case Studies

- Antitumor Activity : A study investigated the effects of this compound on pancreatic cancer cells. The results showed that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis in Panc-1 cells at concentrations ranging from 0.1 μM to 100 μM. The IC50 values were determined to be approximately 17.54 μM for various thyroid cell lines tested .

- Neuroprotective Effects : Another research effort focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The study found that pre-treatment with this compound significantly reduced neuronal cell death and improved survival rates under oxidative stress conditions .

- Antioxidant Potential : this compound was evaluated for its antioxidant activity using DPPH radical scavenging assays. The compound exhibited a notable ability to reduce DPPH radicals in a concentration-dependent manner, suggesting its potential as a natural antioxidant agent .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cell Viability Assays : In vitro assays demonstrated that this compound effectively inhibited cell growth across various cancer cell lines including thyroid and pancreatic cancer cells .

- Mechanistic Insights : The compound's mechanism involves modulation of signaling pathways related to apoptosis and cell cycle regulation. It was observed that treatment led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .

Propiedades

IUPAC Name |

benzene-1,2,4,5-tetracarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSENOXLTIIJHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C=O)C=O)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465400 | |

| Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14674-89-6 | |

| Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14674-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.